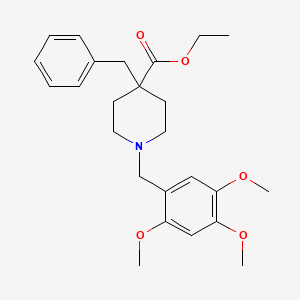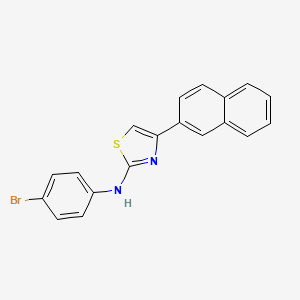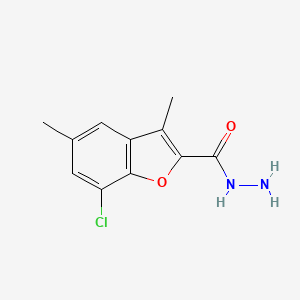
5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide, also known as DDCF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DDCF belongs to the class of furanocoumarins and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of NF-kB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has also been found to induce autophagy, a process by which cells break down and recycle their own components.
Advantages and Limitations for Lab Experiments
5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it exhibits various biological activities that make it a useful tool for studying cellular processes. However, 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity are not well characterized.
Future Directions
There are several future directions for the study of 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide. One area of research is the development of new synthetic methods for 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide and its analogs. Another area of research is the investigation of 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide's potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide and its potential side effects and toxicity.
Synthesis Methods
The synthesis of 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide involves the reaction of 3,4-dichloroaniline with 9,10-anthraquinone in the presence of potassium carbonate and DMF (N,N-dimethylformamide) as a solvent. The reaction mixture is then heated under reflux conditions for several hours, followed by the addition of furan-2-carboxylic acid and triethylamine. The final product is obtained after purification through column chromatography.
Scientific Research Applications
5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has also been investigated for its potential as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(9,10-dioxoanthracen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13Cl2NO4/c26-19-8-5-13(11-20(19)27)21-9-10-22(32-21)25(31)28-14-6-7-17-18(12-14)24(30)16-4-2-1-3-15(16)23(17)29/h1-12H,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEKQWIQYQSUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)

![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)


![methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate](/img/structure/B5116036.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5116060.png)

![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5116083.png)